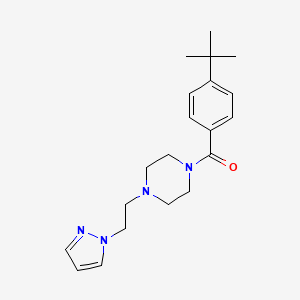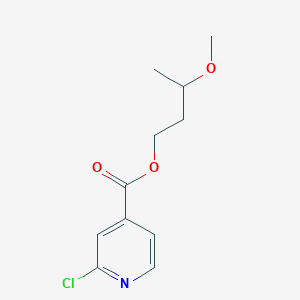
3-Methoxybutyl 2-chloropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Methoxybutyl 2-chloropyridine-4-carboxylate” is a chemical compound with the molecular formula C11H14ClNO3. It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “3-Methoxybutyl 2-chloropyridine-4-carboxylate” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Chemical Reactivity
3-Methoxybutyl 2-chloropyridine-4-carboxylate is a compound with potential applications in synthetic chemistry, particularly in the synthesis of complex molecules and intermediates for further chemical transformations. For instance, the demethylation of methoxyphenylbutyric acids using molten pyridinium hydrochloride illustrates the utility of related pyridine derivatives in synthesizing key starting materials for pharmaceutical candidates, highlighting scalable methodologies for industrial applications (Schmid et al., 2004). Furthermore, the preparation of 4-substituted 3-amino-2-chloropyridines demonstrates the flexibility of chloropyridine carboxylates in synthesizing analogues of significant compounds like Nevirapine, showcasing their role in developing antiviral medications (Bakke & Říha, 2001).
Antimicrobial Activities and DNA Interactions
Pyridine derivatives, including those structurally similar to 3-Methoxybutyl 2-chloropyridine-4-carboxylate, have been studied for their antimicrobial properties and interactions with DNA. Spectroscopic characterization and DFT calculations of pyridine-2-carboxylic acid and its derivatives have provided insights into their chemical behavior and potential biological applications. These compounds exhibit strong antibacterial activities against both Gram-positive and Gram-negative bacteria and show significant interactions with DNA, suggesting their utility in developing new antimicrobial agents and understanding molecular interactions critical for drug design (Tamer et al., 2018).
Biotechnological Applications
The versatility of pyridine derivatives extends to biotechnological applications, as demonstrated by the biosynthesis of 4-hydroxybutyrate and related polymers from methane. Engineered strains of Methylosinus trichosporium OB3b have been used to synthesize 4-HB, a key platform chemical, from methane, showcasing the potential of using pyridine-related metabolic pathways in producing industrially relevant chemicals and bioplastics from sustainable sources (Nguyen & Lee, 2021).
properties
IUPAC Name |
3-methoxybutyl 2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-8(15-2)4-6-16-11(14)9-3-5-13-10(12)7-9/h3,5,7-8H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVFPDDFZGYVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1=CC(=NC=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybutyl 2-chloropyridine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2912795.png)
![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2912796.png)
![N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2912797.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2912798.png)

![1-Benzyl-3-methyl-3-[(1-propan-2-yltetrazol-5-yl)sulfanylmethyl]azetidin-2-one](/img/structure/B2912801.png)
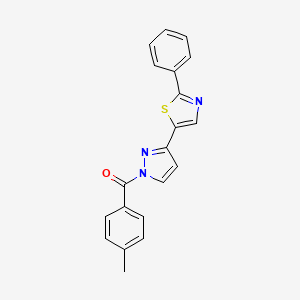


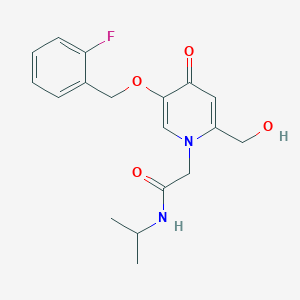
![3-((3-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2912813.png)
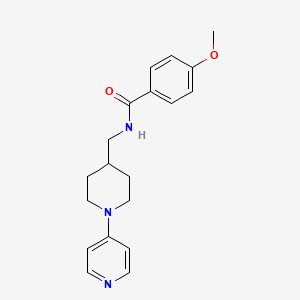
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2912816.png)
